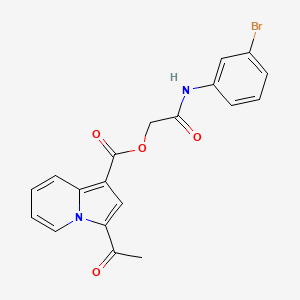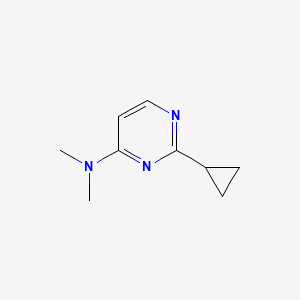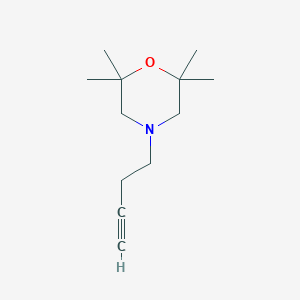
4-But-3-ynyl-2,2,6,6-tetramethylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-But-3-ynyl-2,2,6,6-tetramethylmorpholine, also known as TMM, is a highly reactive and versatile chemical compound. It has a wide range of applications in various fields. The CAS Number of this compound is 1594730-31-0 .
Molecular Structure Analysis
The molecular formula of this compound is C12H21NO . Its molecular weight is 195.3 . The InChI code of this compound is 1S/C12H21NO/c1-6-7-8-13-9-11(2,3)14-12(4,5)10-13/h1H,7-10H2,2-5H3 .Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature is 4 .Wissenschaftliche Forschungsanwendungen
Generation of (Alk-1-ynyl)halocarbenes
Shavrin, Gvozdev, and Nefedov (1997) described a method for generating (alk-1-ynyl)halocarbenes, which are compounds related to 4-But-3-ynyl-2,2,6,6-tetramethylmorpholine. This method involves base solvolysis of 3-substituted 1,1,1,3-tetrahalopropanes under phase-transfer catalysis conditions. The resulting compounds have applications in synthetic organic chemistry (Shavrin, Gvozdev, & Nefedov, 1997).
Electrochemical Properties in Organic Radical Batteries
Xu et al. (2014) synthesized novel TEMPO-contained polypyrrole derivatives, which include compounds structurally similar to this compound. These compounds were studied for their electrochemical properties, indicating potential applications in organic radical batteries (Xu et al., 2014).
N-Cyanomethylation Mechanism
Ohmori et al. (1987) investigated the electrochemical oxidation of compounds including 2,2,6,6-tetramethylmorpholine. This research provided insights into the mechanism of N-cyanomethylation, a process relevant to the chemical transformations of similar compounds (Ohmori et al., 1987).
Heterocyclic Derivative Syntheses
Bacchi et al. (2005) conducted studies on the synthesis of heterocyclic derivatives, including those related to this compound. Their work using palladium-catalyzed oxidative cyclization-alkoxycarbonylation offers insight into the synthesis of various heterocyclic compounds (Bacchi et al., 2005).
Cyclization Mechanism Studies
Hernestam and Stenvall (1980) studied the cyclization mechanisms of compounds related to 2,3,5,6-tetramethylmorpholine, providing fundamental insights into chemical transformations that could be applicable to this compound (Hernestam & Stenvall, 1980).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-but-3-ynyl-2,2,6,6-tetramethylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-6-7-8-13-9-11(2,3)14-12(4,5)10-13/h1H,7-10H2,2-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYMEMZZERVUEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(O1)(C)C)CCC#C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1594730-31-0 |
Source


|
| Record name | 4-(but-3-yn-1-yl)-2,2,6,6-tetramethylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

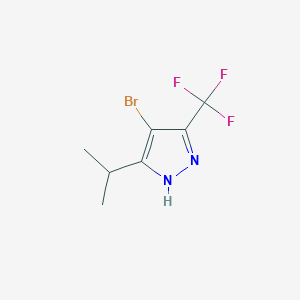
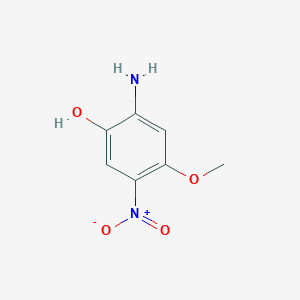
![2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2379343.png)
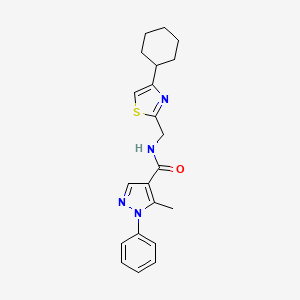
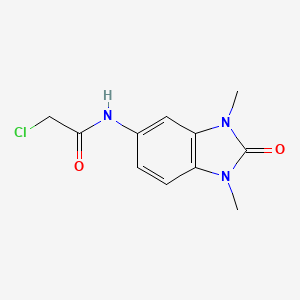
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2379347.png)
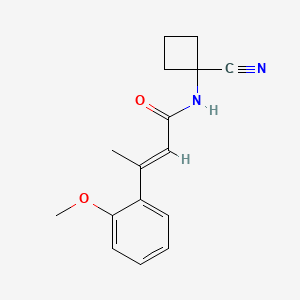
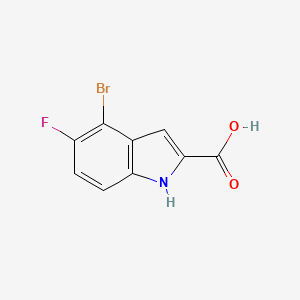
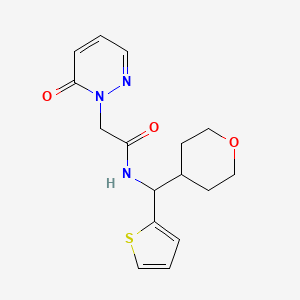
![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2379353.png)
![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2379354.png)
![1-(2-fluorobenzyl)-6-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B2379355.png)
